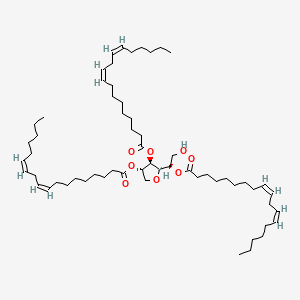
Sorbitan, tri-9,12-octadecadienoate, (all-Z)-
Description
Sorbitan, tri-9,12-octadecadienoate, (all-Z)-: is a chemical compound with the molecular formula C60H102O8 . It is a derivative of sorbitan, a type of sorbitol, and is esterified with three linoleic acid molecules. This compound is known for its surfactant properties and is commonly used in various industrial applications .
Properties
CAS No. |
93894-51-0 |
|---|---|
Molecular Formula |
C60H102O8 |
Molecular Weight |
951.4 g/mol |
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]-4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyoxolan-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C60H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54-55,59-61H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 |
InChI Key |
MCXYCZWNKZJEOB-BABBRQCASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC=CCCCCC)C(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, tri-9,12-octadecadienoate, (all-Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of Sorbitan, tri-9,12-octadecadienoate, (all-Z)- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the continuous feeding of sorbitan and linoleic acid into the reactor, along with the catalyst, and the continuous removal of the product .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tri-9,12-octadecadienoate, (all-Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Peroxides and epoxides.
Reduction: Alcohols and alkanes.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Chemistry: Sorbitan, tri-9,12-octadecadienoate, (all-Z)- is used as a surfactant in various chemical reactions to stabilize emulsions and improve reaction efficiency .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: In the medical field, Sorbitan, tri-9,12-octadecadienoate, (all-Z)- is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, it is used in the formulation of cosmetics, detergents, and lubricants due to its emulsifying properties .
Mechanism of Action
Mechanism: The primary mechanism by which Sorbitan, tri-9,12-octadecadienoate, (all-Z)- exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions .
Molecular Targets and Pathways: The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation. The pathways involved include the disruption of lipid bilayers and the stabilization of protein structures .
Comparison with Similar Compounds
Sorbitan monostearate: Another sorbitan ester with similar surfactant properties but different fatty acid composition.
Sorbitan tristearate: Similar to Sorbitan, tri-9,12-octadecadienoate, (all-Z)- but with stearic acid instead of linoleic acid.
Polysorbates: These are ethoxylated sorbitan esters with enhanced solubility and emulsifying properties.
Uniqueness: Sorbitan, tri-9,12-octadecadienoate, (all-Z)- is unique due to its specific fatty acid composition, which imparts distinct properties such as higher unsaturation and better emulsifying capabilities compared to its saturated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


